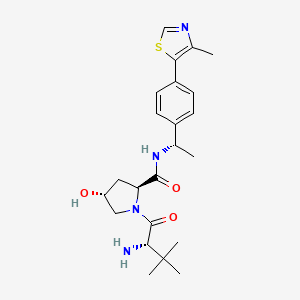

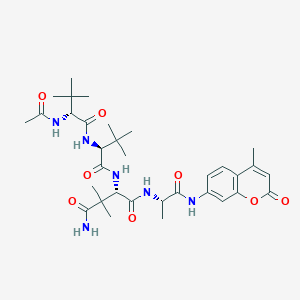

N-乙酰-3-甲基-D-缬氨酰-3-甲基-L-缬氨酰-3,3-二甲基-L-天冬酰胺酰-N-(4-甲基-2-氧代-2H-1-苯并吡喃-7-基)-L-丙氨酰胺

描述

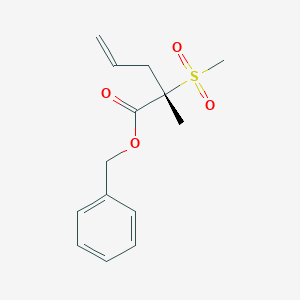

The compound "N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide" is a complex molecule that appears to be a peptide with various modifications. It includes amino acid residues such as asparagine, which is known to be involved in the synthesis of glycopeptides and the structure elucidation of glycoproteins . The presence of a benzopyran moiety suggests potential biological activity, possibly related to interactions with other biomolecules.

Synthesis Analysis

The synthesis of complex peptides often involves the coupling of amino acid derivatives, as seen in the synthesis of glycopeptides where a glucosylamine is coupled with a protected aspartate derivative . The synthesis of the compound would likely involve similar coupling reactions, possibly utilizing protected amino acid derivatives to ensure selectivity and prevent side reactions. The synthesis might also involve the use of tert-butyldimethylsilyl (TBDMS) derivatives to protect functional groups during the synthesis, as described for amino acids and amides .

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using techniques such as X-ray diffraction, which can reveal the presence of hydrogen bonds and the conformation of the molecule . For the compound , one would expect to see specific hydrogen bonding patterns between the amino acid residues and possibly between the peptide backbone and the benzopyran moiety. Theoretical conformational analysis, as performed for methylamides of N-acetyl-L-serine and N-acetyl-L-asparagine, can also provide insights into the most stable forms of the molecule and the role of hydrogen bonds in stabilizing these forms .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the amino acid residues and the benzopyran moiety. The amino groups could be involved in derivatization reactions, such as the formation of TBDMS derivatives for analytical purposes . The benzopyran moiety could potentially undergo reactions typical of aromatic systems, such as electrophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple amino acid residues would contribute to its solubility in polar solvents, while the benzopyran moiety might increase its affinity for non-polar environments. The compound's melting point, solubility, and stability could be inferred from similar compounds, such as the N-acetyllactosaminyl-L-asparagine and the N-(methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranoside)-N'Carbamoyl-D-valine ethyl ester . Solid-state NMR could be used to analyze the compound's structure in the solid state and compare it to its solution state .

科学研究应用

天冬酰部分代谢

天冬酰部分是某些复杂分子的组成部分,它会经历一系列代谢转化。它在胃肠道中水解,产生天冬氨酸、苯丙氨酸和甲醇。天冬氨酸可以通过各种途径代谢,例如转化为丙氨酸或掺入蛋白质、嘧啶和N-乙酰天冬氨酸等身体成分中。来自某些化合物的约70%的天冬氨酸转化为CO2,突出了其在能量代谢和各种生物过程中的作用(Ranney & Oppermann, 1979)。

受体调节

兴奋性氨基酸(EAA)作为神经递质,对神经元兴奋至关重要。它们的受体在哺乳动物中枢神经系统中含量丰富。这些受体的调节,特别是谷氨酸受体的调节,在突触可塑性、长期增强和神经毒性中起着至关重要的作用。包括天冬氨酸和N-乙酰-天冬酰谷氨酸在内的不同化合物可能激活特定的EAA受体亚型,证明了神经递质和受体之间复杂的相互作用(Wroblewski & Danysz, 1989)。

表观遗传调控与癌症治疗

组蛋白脱乙酰酶-8在乳腺癌中

组蛋白脱乙酰酶-8(HDAC8)在调节基因表达和活性方面至关重要,影响癌症的发生和进展。HDAC8在乳腺癌细胞中的过度表达表明其致癌潜力。HDAC8抑制剂,如亚罗酰苯胺异羟肟酸和丙戊酸,在乳腺癌治疗中显示出前景,突出了表观遗传调控在治疗策略中的作用(Rahmani et al., 2021)。

生化和药理学应用

细胞色素P450同工型的化学抑制剂

小分子药物通常会经历细胞色素P450(CYP)酶的代谢。了解化学抑制剂对CYP同工型的选择性对于评估潜在的药物-药物相互作用至关重要。这些知识对于药物开发和治疗干预至关重要(Khojasteh et al., 2011)。

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-2,2-dimethyl-N'-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N6O8/c1-16-14-22(41)47-21-15-19(12-13-20(16)21)37-26(42)17(2)35-29(45)25(33(10,11)30(34)46)39-28(44)24(32(7,8)9)38-27(43)23(31(4,5)6)36-18(3)40/h12-15,17,23-25H,1-11H3,(H2,34,46)(H,35,45)(H,36,40)(H,37,42)(H,38,43)(H,39,44)/t17-,23-,24+,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXWGHGGONTPAN-DOSYHTAQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)(C)C(=O)N)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746738 | |

| Record name | N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

CAS RN |

204909-38-6 | |

| Record name | N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)